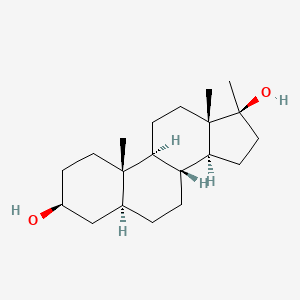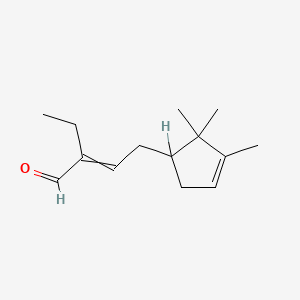
(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpropanolamine bitartrate is a sympathomimetic agent primarily used as a decongestant and appetite suppressant . It was commonly found in prescription and over-the-counter cough and cold preparations . due to its association with an increased risk of hemorrhagic stroke, its availability has been restricted in many markets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylpropanolamine bitartrate can be synthesized through the reaction of phenylpropanolamine with tartaric acid. The reaction typically involves dissolving phenylpropanolamine in a suitable solvent, such as ethanol, and then adding tartaric acid to form the bitartrate salt .
Industrial Production Methods: In industrial settings, the production of phenylpropanolamine bitartrate involves large-scale synthesis using similar reaction conditions. The process includes purification steps such as crystallization and filtration to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Phenylpropanolamin-Bitartrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Phenylpropanolamin kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Es kann zu sekundären Aminen reduziert werden.
Substitution: Am aromatischen Ring oder an der Aminogruppe können verschiedene Substitutionsreaktionen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Halogenierung oder Nitrierung können mit Reagenzien wie Brom oder Salpetersäure erreicht werden.
Wichtige gebildete Produkte:
Oxidation: Bildung von Phenylaceton oder Benzaldehyd.
Reduktion: Bildung von sekundären Aminen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Phenylpropanolamin-Bitartrat wurde in verschiedenen Bereichen für seine Anwendungen eingehend untersucht:
Biologie: Wird auf seine Auswirkungen auf die Neurotransmitterfreisetzung und Rezeptoraktivierung untersucht.
Medizin: Wurde früher als abschwellendes Mittel und Appetitzügler eingesetzt.
Industrie: Wird bei der Formulierung von pharmazeutischen Produkten und veterinärmedizinischen Arzneimitteln eingesetzt.
5. Wirkmechanismus
Phenylpropanolamin-Bitartrat wirkt durch Stimulation von Alpha- und Beta-Adrenozeptoren in der Schleimhaut der Atemwege . Diese Stimulation führt zu einer Vasokonstriktion, die die Gewebsüberblutuung, das Ödem und die Nasenverstopfung reduziert . Es wirkt auch als Noradrenalin-Freisetzungsmittel und aktiviert indirekt Adrenozeptoren .
Wirkmechanismus
Phenylpropanolamine bitartrate acts by stimulating alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract . This stimulation leads to vasoconstriction, reducing tissue hyperemia, edema, and nasal congestion . It also acts as a norepinephrine releasing agent, indirectly activating adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Phenylpropanolamin-Bitartrat weist strukturelle Ähnlichkeiten mit anderen Sympathomimetika wie:
- Amphetamin
- Ephedrin
- Pseudoephedrin
- Cathinon
Einzigartigkeit: Phenylpropanolamin-Bitartrat ist einzigartig in seiner Doppelfunktion als abschwellendes Mittel und Appetitzügler. Die Verwendung wurde aufgrund von Sicherheitsbedenken, insbesondere dem Risiko eines hämorrhagischen Schlaganfalls, eingeschränkt .
Eigenschaften
CAS-Nummer |
67244-90-0 |
|---|---|
Molekularformel |
C13H19NO7 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,9-;1-,2-/m01/s1 |
InChI-Schlüssel |
NCHHVLCKEUNWNJ-IOJVUJSNSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)





![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-](/img/structure/B1619668.png)



![Dimethyl 2-[[2-[(2-methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-YL)ethyl]azo]terephthalate](/img/structure/B1619675.png)
